molecular formula C10H11FO3 B13551319 Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate

Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13551319
M. Wt: 198.19 g/mol
InChI Key: LGQVEGXFUQPHGN-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(4-fluorophenyl)-3-oxopropanoate or 3-(4-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxypropanoate moiety may also play a role in the compound’s activity by participating in hydrogen bonding interactions.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate
  • Methyl 3-(4-bromophenyl)-3-hydroxypropanoate
  • Methyl 3-(4-methylphenyl)-3-hydroxypropanoate

Comparison: Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3

InChI Key

LGQVEGXFUQPHGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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